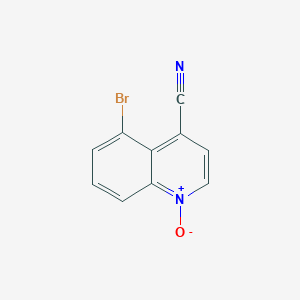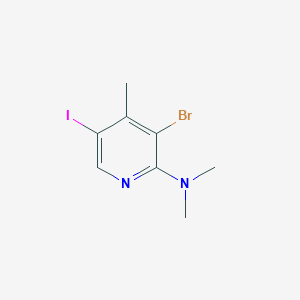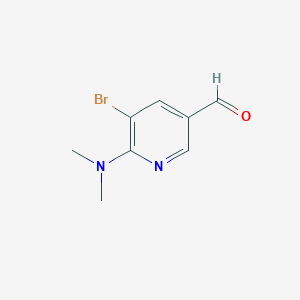![molecular formula C14H18F3N3 B8143168 1-Cyclobutyl-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B8143168.png)
1-Cyclobutyl-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclobutyl-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine is a chemical compound that features a cyclobutyl group, a trifluoromethyl-substituted pyridine ring, and a piperazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide, and bases like potassium carbonate or sodium hydride .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
1-Cyclobutyl-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., potassium carbonate). Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups onto the pyridine ring .
Wissenschaftliche Forschungsanwendungen
1-Cyclobutyl-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Cyclobutyl-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the piperazine moiety facilitates its interaction with biological membranes. The compound may modulate various signaling pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Cyclobutyl-4-[6-(trifluoromethyl)pyridin-2-yl]piperidine: Similar structure but with a piperidine ring instead of piperazine.
1-Cyclobutyl-4-[6-(trifluoromethyl)pyridin-2-yl]morpholine: Contains a morpholine ring instead of piperazine.
1-Cyclobutyl-4-[6-(trifluoromethyl)pyridin-2-yl]pyrrolidine: Features a pyrrolidine ring instead of piperazine.
Uniqueness
1-Cyclobutyl-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine is unique due to its combination of a cyclobutyl group, a trifluoromethyl-substituted pyridine ring, and a piperazine moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
IUPAC Name |
1-cyclobutyl-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3N3/c15-14(16,17)12-5-2-6-13(18-12)20-9-7-19(8-10-20)11-3-1-4-11/h2,5-6,11H,1,3-4,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRMVKKROQQCHLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCN(CC2)C3=CC=CC(=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-[3-Bromo-5-(trifluoromethoxy)phenyl]ethan-1-one](/img/structure/B8143138.png)





